beta-Neoendorphin acetate

Description

Overview of Endogenous Opioid Peptides and Precursors

Endogenous opioid peptides are synthesized from three main precursor proteins: proopiomelanocortin (POMC), proenkephalin (PENK), and prodynorphin (PDYN). neurology.orgnih.gov Through a process of proteolytic cleavage by specific enzymes, these large precursors are processed into a variety of smaller, biologically active peptides. nih.gov

Prodynorphin (PDYN) is the precursor protein for a class of opioid peptides known as dynorphins. wikipedia.org Cleavage of prodynorphin by the enzyme proprotein convertase 2 (PC2) yields several active peptides, including dynorphin (B1627789) A, dynorphin B, and α- and β-neoendorphin. wikipedia.org Occasionally, incomplete processing of prodynorphin results in the formation of "big dynorphin," a larger peptide containing both dynorphin A and dynorphin B sequences. wikipedia.org Dynorphins are widely distributed in the central nervous system, with particularly high concentrations in regions like the hypothalamus, medulla, pons, midbrain, and spinal cord. wikipedia.org These peptides are crucial for modulating pain, stress responses, and emotional states. ontosight.ai Research indicates that prodynorphin-derived peptides have a significant impact on anxiety and can regulate neurochemistry and corticosterone (B1669441) levels. nih.gov

Proenkephalin (PENK) is the precursor for the enkephalin peptides, primarily methionine-enkephalin (Met-enkephalin) and leucine-enkephalin (Leu-enkephalin). wikipedia.org Each proenkephalin molecule can be cleaved to produce multiple copies of Met-enkephalin and one copy of Leu-enkephalin. wikipedia.org In addition to these pentapeptides, proenkephalin also gives rise to other opioid peptides such as adrenorphin (B1662685) and amidorphin. wikipedia.org Enkephalins are found extensively throughout the brain and in non-central nervous system tissues like the gastrointestinal tract. psu.edu They function as neuromodulators by binding to mu (μ) and delta (δ) opioid receptors. psu.edu

Proopiomelanocortin (POMC) is a large precursor protein that is processed to generate a variety of peptide hormones, including the endogenous opioid peptide β-endorphin. nih.govnih.gov Besides β-endorphin, POMC processing also yields non-opioid hormones such as adrenocorticotropic hormone (ACTH) and melanocyte-stimulating hormones (MSHs). nih.govwikipedia.org The specific peptides produced from POMC depend on the tissue and the enzymes present. wikipedia.org β-endorphin is a potent analgesic and plays a role in a wide range of physiological functions, including stress response and mood regulation. nih.govwikipedia.org

Historical Perspective on Endogenous Opioid Peptide Discovery

The journey to understanding the endogenous opioid system began with the study of opiate drugs like morphine. The identification of specific receptors in the brain that bind these exogenous substances led to the logical question of whether the body produces its own "morphine-like" molecules. This hypothesis spurred an intense period of research in the mid-1970s, culminating in the landmark discovery of the first endogenous opioid peptides, Met-enkephalin and Leu-enkephalin, in 1975. nih.govnih.gov Shortly thereafter, other opioid peptides, including the dynorphins and β-endorphin, were identified. nih.gov This series of discoveries revolutionized our understanding of pain, addiction, and the intricate chemical signaling within the brain.

Classification and Functional Organization of Opioid Receptors

The effects of endogenous opioid peptides are mediated by their interaction with specific opioid receptors, which are G protein-coupled receptors (GPCRs). nih.govwikipedia.org There are three classical types of opioid receptors: the mu (μ) opioid receptor (MOR), the delta (δ) opioid receptor (DOR), and the kappa (κ) opioid receptor (KOR). neurology.orgnih.gov A fourth receptor, the nociceptin (B549756)/orphanin FQ (NOP) receptor, is structurally related but has a distinct pharmacology. frontiersin.orgoup.com These receptors are widely distributed throughout the nervous system and other tissues, and their activation leads to a variety of physiological responses. neurology.orgwikipedia.org

The mu opioid receptor (MOR) is arguably the most well-studied of the opioid receptors, primarily due to its role in mediating the analgesic and euphoric effects of morphine and other opioid drugs. youtube.comnih.gov Endogenous opioids, particularly β-endorphin, serve as natural ligands for the MOR. nih.gov The activation of MORs, which are prominently expressed in brain regions involved in pain processing and reward, leads to the inhibition of neuronal activity. nih.govnih.gov This is achieved through mechanisms such as the inhibition of excitatory neurotransmitter release and the hyperpolarization of postsynaptic neurons. nih.gov The MOR is a key target for the development of pain therapeutics, but its activation is also associated with undesirable side effects. youtube.com

Compound Information

| Compound Name |

| beta-Neoendorphin (B1582869) |

| beta-Neoendorphin acetate (B1210297) |

| Dynorphin A |

| Dynorphin B |

| alpha-Neoendorphin (B1637691) |

| Big dynorphin |

| Methionine-enkephalin |

| Leucine-enkephalin |

| Adrenorphin |

| Amidorphin |

| beta-Endorphin (B3029290) |

| Adrenocorticotropic hormone |

| Melanocyte-stimulating hormones |

| Morphine |

Research Findings on Beta-Neoendorphin

| Research Area | Finding |

| Receptor Binding | Beta-neoendorphin binds to the kappa-opioid receptor (KOR). wikipedia.org |

| Precursor | Derived from the precursor protein prodynorphin. wikipedia.org |

| Structure | A nonapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro. wikipedia.org |

| Cellular Function | Stimulates wound healing by promoting keratinocyte migration. wikipedia.orgmedchemexpress.com |

| Signaling Pathway | Activates the Erk1/2, MMP-2, and MMP-9 signaling pathways. medchemexpress.com |

Delta Opioid Receptor (DOR)

The delta opioid receptor (DOR) is a G protein-coupled receptor that plays a significant role in analgesia, mood regulation, and neuroprotection. wikipedia.orgnih.gov The endogenous ligands for DOR are primarily enkephalins. wikipedia.org Activation of DOR can produce pain-relieving effects, and research suggests it may be particularly important in modulating chronic pain. wikipedia.org Studies have also pointed to the potential of DOR agonists as a novel class of antidepressants. wikipedia.org While β-endorphin can bind to DOR, neoendorphins generally show a preference for other opioid receptors. nih.govnih.gov In some tissues, such as the mouse vas deferens, neoendorphins appear to act on opioid receptor subtypes other than the typical mu and kappa receptors. nih.gov

Kappa Opioid Receptor (KOR)

The kappa opioid receptor (KOR) is another G protein-coupled receptor that is widely expressed in the brain and spinal cord. nih.govwikipedia.org Its primary endogenous ligands are the dynorphins, which include beta-neoendorphin. wikipedia.orgwikipedia.orgontosight.ai Beta-neoendorphin is considered an agonist of the KOR. nih.govtargetmol.com Activation of KOR is associated with analgesia, but also with less desirable effects such as dysphoria and hallucinations, which has limited the clinical application of KOR agonists. wikipedia.orgfrontiersin.org The KOR system is implicated in regulating stress, mood, and addiction, and is thought to provide a natural mechanism for addiction control. wikipedia.orgontosight.aifrontiersin.org Research indicates that neoendorphins act as KOR agonists in preparations like the guinea-pig and rabbit ileum. nih.gov

Nociceptin Opioid Receptor (NOP)

The nociceptin opioid receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor, is the most recently identified member of the opioid receptor family. wikipedia.orgnih.gov Its endogenous ligand is nociceptin/orphanin FQ (N/OFQ). wikipedia.org The NOP system is involved in a variety of brain activities, particularly those related to instinctive and emotional behaviors. wikipedia.org Depending on its location in the nervous system, NOP activation can have effects that are either similar to or opposite of traditional opioids. wikipedia.org For instance, while it can produce analgesia, it can also have anti-opioid activity in certain brain regions. wikipedia.org Antagonists of the NOP receptor are being investigated for their potential in treating depression and Parkinson's disease. wikipedia.org

Table 2: Characteristics of Opioid Receptors

| Receptor | Primary Endogenous Ligands | Key Functions |

|---|---|---|

| Delta (DOR) | Enkephalins | Analgesia, antidepressant effects, neuroprotection. wikipedia.org |

| Kappa (KOR) | Dynorphins (including β-Neoendorphin) | Analgesia, modulation of stress, mood, and addiction. wikipedia.orgontosight.ai |

| Nociceptin (NOP) | Nociceptin/Orphanin FQ | Modulation of pain, instinctive and emotional behaviors. wikipedia.org |

Academic Research Significance of Endogenous Opioid Peptides

The study of endogenous opioid peptides holds significant academic importance due to their fundamental role in health and disease. frontiersin.orgnih.gov Research into these peptides has provided crucial insights into the mechanisms of pain, addiction, depression, and other clinical conditions. nih.goviu.edu For example, alterations in the endogenous opioid system have been linked to alcoholism, obesity, and diabetes. nih.gov

Beta-neoendorphin itself has been a subject of specific academic inquiry. Structurally, it is a nonapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro. wikipedia.org One notable area of research is its role in wound healing. Studies have shown that beta-neoendorphin can accelerate wound repair by promoting the migration of keratinocytes, a type of skin cell. targetmol.comwikipedia.orgnih.gov This effect is achieved through the activation of the mitogen-activated protein kinase (MAPK)/Erk1/2 signaling pathway and the upregulation of matrix metalloproteinases 2 and 9. targetmol.comwikipedia.orgmedchemexpress.com This research suggests that beta-neoendorphin could be a candidate for developing new therapeutic strategies to enhance wound healing. targetmol.comnih.gov

Furthermore, the intricate signaling pathways of endogenous peptides, including their potential for "biased signaling," is a growing area of research. pnas.org Biased signaling refers to the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor, which could lead to the development of drugs with more specific effects. pnas.org Studies have shown that endogenous opioid peptides, including those derived from prodynorphin, can bind to and activate all three main opioid receptors (mu, delta, and kappa), highlighting the complexity of opioid signaling in the brain. nih.govpnas.org

Properties

Molecular Formula |

C56H81N13O14 |

|---|---|

Molecular Weight |

1160.3 g/mol |

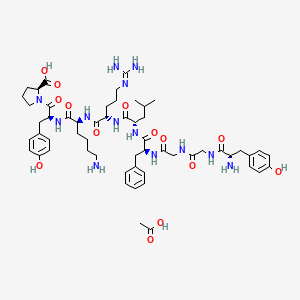

IUPAC Name |

acetic acid;(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C54H77N13O12.C2H4O2/c1-32(2)26-41(65-51(76)42(28-33-10-4-3-5-11-33)62-46(71)31-60-45(70)30-61-47(72)38(56)27-34-15-19-36(68)20-16-34)50(75)64-40(13-8-24-59-54(57)58)48(73)63-39(12-6-7-23-55)49(74)66-43(29-35-17-21-37(69)22-18-35)52(77)67-25-9-14-44(67)53(78)79;1-2(3)4/h3-5,10-11,15-22,32,38-44,68-69H,6-9,12-14,23-31,55-56H2,1-2H3,(H,60,70)(H,61,72)(H,62,71)(H,63,73)(H,64,75)(H,65,76)(H,66,74)(H,78,79)(H4,57,58,59);1H3,(H,3,4)/t38-,39-,40-,41-,42-,43-,44-;/m0./s1 |

InChI Key |

RRCNWDRSUKZIGO-CODYCENXSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N.CC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N.CC(=O)O |

Origin of Product |

United States |

Beta Neoendorphin Acetate: Molecular Characterization and Biosynthesis

Unraveling the Molecular Identity of Beta-Neoendorphin (B1582869)

The Building Blocks: Amino Acid Sequence

Beta-neoendorphin is a nonapeptide, meaning it is composed of a chain of nine amino acids. wikipedia.org Its specific sequence is Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro (YGGFLRKYP). wikipedia.orgqyaobio.com This precise arrangement of amino acids is critical to its biological function. The initial determination of this sequence was a key step in understanding this opioid peptide. nih.gov

Table 1: Molecular Properties of Beta-Neoendorphin

| Property | Value |

|---|---|

| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro |

| One-Letter Code | YGGFLRKYP |

| Molecular Formula | C54H77N13O12 |

| Molecular Weight | 1100.29 g/mol |

| CAS Number | 77739-21-0 |

Data sourced from multiple references. wikipedia.orgqyaobio.comnovoprolabs.comnih.gov

A Member of the Leu-Enkephalin Family

Beta-neoendorphin is classified as a member of the Leu-enkephalin family of opioid peptides. wikipedia.org This classification stems from the fact that its amino acid sequence contains the Leu-enkephalin sequence (Tyr-Gly-Gly-Phe-Leu) at its N-terminus. nih.govwikipedia.org It is sometimes referred to as a "big" Leu-enkephalin due to the additional amino acids extending from the core enkephalin sequence. nih.govmedchemexpress.com

The Genesis of Beta-Neoendorphin: From Precursor to Active Peptide

Prodynorphin: The Parent Molecule

Beta-neoendorphin, along with other opioid peptides, originates from a larger precursor protein called prodynorphin, also known as proenkephalin B. wikipedia.orgwikipedia.orgwikipedia.org This precursor molecule is a polypeptide chain that undergoes a series of modifications to release the various active peptides it contains. wikipedia.orgnih.gov The gene for prodynorphin is expressed in various parts of the central nervous system, including the striatum. wikipedia.org

The Scissors and Glue: Enzymatic Cleavage and Modifications

The transformation of prodynorphin into beta-neoendorphin is a multi-step process involving specific enzymes. The process begins with the cleavage of the prodynorphin precursor at specific sites. nih.gov This cleavage is carried out by enzymes known as proprotein convertases, with proprotein convertase 2 (PC2) being particularly important in the processing of prodynorphin. wikipedia.org These enzymes recognize and cut at pairs of basic amino acids within the precursor sequence. nih.govnih.gov

Following this initial cleavage, other enzymes, such as carboxypeptidases, may be involved in trimming the resulting peptides to their final, active forms. nih.govgrantome.com While the primary structure of beta-neoendorphin is defined by its amino acid sequence, it's important to note that peptides can undergo various post-translational modifications, which can influence their stability and activity. However, specific details on post-translational modifications of beta-neoendorphin beyond proteolytic processing are not extensively documented in the provided context.

A Tale of Two Peptides: Comparative Biosynthesis with Alpha-Neoendorphin (B1637691)

Both beta-neoendorphin and alpha-neoendorphin are derived from the same precursor, prodynorphin. wikipedia.orgwikipedia.org Alpha-neoendorphin is a decapeptide, containing one additional amino acid (Lysine) at its C-terminus compared to beta-neoendorphin. qyaobio.comwikipedia.orgwikipedia.org The differential processing of prodynorphin in various tissues can lead to different ratios of these and other dynorphin (B1627789) peptides. nih.gov For instance, studies have shown that the processing of proenkephalin B can differ between the anterior and posterior pituitary, leading to the liberation of different sets of opioid peptides. nih.gov This selective processing allows for a nuanced regulation of opioid signaling in different parts of the brain and body. nih.govnih.gov

Table 2: Comparison of Alpha- and Beta-Neoendorphin

| Feature | Alpha-Neoendorphin | Beta-Neoendorphin |

|---|---|---|

| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro-Lys | Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro |

| Number of Amino Acids | 10 | 9 |

| Precursor | Prodynorphin | Prodynorphin |

Data sourced from multiple references. qyaobio.comwikipedia.orgwikipedia.org

Localization of Beta-Neoendorphin Biosynthesis

The production of beta-neoendorphin is not uniformly distributed throughout the body. Instead, its synthesis is localized to specific regions of the central nervous system and is also found in certain peripheral tissues.

Distribution in Central Nervous System Regions

The concentration of beta-neoendorphin varies significantly across different regions of the brain. nih.gov Studies in rats using radioimmunoassay have provided a detailed map of its distribution. nih.govpopline.org The highest concentrations are found in the median eminence of the hypothalamus. nih.gov High to moderate levels are present in areas associated with pain modulation, hormone regulation, and motor control, while lower concentrations are typically found in cortical structures and the cerebellum. nih.gov

Table 1: Distribution of Immunoreactive Beta-Neoendorphin in Rat Brain Regions nih.gov

| Concentration Level | Brain Regions |

| High (>250 fmol/mg of protein) | Median eminence, dorsomedial nucleus, substantia nigra, parabrachial nuclei, periaqueductal gray matter, anterior hypothalamic nucleus, lateral preoptic areas. |

| Moderate (100-250 fmol/mg of protein) | Amygdaloid nuclei, septal nuclei, most diencephalic structures (excluding the hypothalamus), majority of medulla oblongata nuclei. |

| Low (<100 fmol/mg of protein) | Frontal cortex, cingulate cortex, piriform cortex, parietal cortex, entorhinal cortex, occipital cortex, olfactory tubercle, cerebellum (nuclei and cortex), olfactory bulb, spinal cord segments. |

This table presents data from a study on the distribution of immunoreactive beta-neo-endorphin in discrete areas of the rat brain. nih.gov

The differential distribution suggests that beta-neoendorphin has distinct physiological functions depending on the brain region. popline.org For instance, its high concentration in the hypothalamus points to a role in neuroendocrine regulation. nih.gov The presence in the periaqueductal gray matter and substantia nigra suggests involvement in pain pathways and motor function, respectively. nih.gov

Presence in Peripheral Tissues

Beyond the central nervous system, beta-neoendorphin is also synthesized in various peripheral tissues. The pituitary gland, particularly the neurointermediate lobe, is exceptionally rich in this peptide. nih.gov This localization suggests a role in hormonal regulation. nih.govnih.gov

Furthermore, beta-neoendorphin and its precursor, proopiomelanocortin (POMC), have been identified in immune cells. nih.govfrontiersin.org Specifically, macrophages, monocytes, granulocytes, and lymphocytes have been shown to contain beta-endorphin (B3029290). nih.gov These immune cells possess the necessary machinery for processing POMC into active peptides. nih.gov This suggests that beta-neoendorphin can be produced locally at sites of inflammation and may play a role in modulating immune responses and peripheral pain. nih.govfrontiersin.org Its presence has also been noted in keratinocytes and fibroblasts, where it may contribute to wound healing processes. nih.govnih.gov

Table 2: Presence of Beta-Neoendorphin in Peripheral Tissues

| Tissue/Cell Type | Associated Function |

| Pituitary Gland (Neurointermediate Lobe) | Hormonal regulation. nih.govnih.govnih.gov |

| Immune Cells (Macrophages, Monocytes, Granulocytes, Lymphocytes) | Modulation of inflammation and peripheral pain. nih.govfrontiersin.org |

| Keratinocytes | Wound healing. nih.govnih.gov |

| Fibroblasts | Wound healing. nih.gov |

Receptor Pharmacology and Binding Dynamics of Beta Neoendorphin

Receptor Binding Affinities and Selectivity Profiles

The interaction of beta-neoendorphin (B1582869) with the three main classes of opioid receptors—kappa (κ), mu (μ), and delta (δ)—is characterized by a notable selectivity, particularly for the kappa opioid receptor. While comprehensive quantitative binding data (Ki values) for beta-neoendorphin acetate (B1210297) are not consistently reported across all studies, the qualitative and comparative evidence from various research findings allows for a clear characterization of its receptor binding profile.

Kappa Opioid Receptor (KOR) Interaction

Beta-neoendorphin demonstrates a primary and high affinity for the kappa opioid receptor (KOR). It is considered an agonist at this receptor, meaning it binds to and activates the receptor. wikipedia.org Studies on the distribution of prodynorphin-derived peptides show that beta-neoendorphin is present in various tissues, including the rat pancreas, alongside other dynorphins known to act on KORs. nih.gov The binding to KOR is a defining characteristic of the neoendorphin peptides and the broader dynorphin (B1627789) family, which are recognized as the endogenous ligands for this receptor type. researchgate.net

Mu Opioid Receptor (MOR) Interaction

The affinity of beta-neoendorphin for the mu opioid receptor (MOR) is substantially lower than for the KOR. While many endogenous opioid peptides can exhibit some level of cross-reactivity with different receptor types, beta-neoendorphin's interaction with MOR is not its primary mechanism of action. nih.gov In contrast, other prodynorphin-derived peptides, such as dynorphin A, are known to bind to MOR with high affinity, in addition to their principal interaction with KOR. nih.gov

Delta Opioid Receptor (DOR) Interaction

Similar to its interaction with the mu receptor, beta-neoendorphin shows a low affinity for the delta opioid receptor (DOR). The selectivity profile of beta-neoendorphin is skewed heavily towards the kappa receptor, distinguishing it from other opioid peptides like beta-endorphin (B3029290) (derived from a different precursor, POMC), which binds with high affinity to both mu and delta receptors. abbiotec.com While its sibling peptide, alpha-neoendorphin (B1637691), has been shown to bind to DOR, beta-neoendorphin's activity is more restricted to the kappa receptor. wikipedia.org

Structure-Activity Relationships in Opioid Receptor Binding

The specific amino acid sequence and structure of beta-neoendorphin are crucial determinants of its receptor binding affinity and selectivity. The arrangement of its nine amino acids, particularly at the C-terminal end, dictates its interaction with the binding pockets of opioid receptors.

Influence of C-Terminal Amino Acid Residues on Receptor Potency

The C-terminal portion of opioid peptides plays a significant role in modulating their binding potency and, in some cases, their selectivity. Beta-neoendorphin's sequence terminates with a proline residue. While specific studies on the modification of this exact residue in beta-neoendorphin are limited, research on other opioid peptides provides relevant insights. For instance, proteolytic cleavage of the C-terminal amino acids of beta-endorphin results in a marked decrease in its opiate receptor binding potency. nih.gov The presence and nature of the C-terminal residue can influence the peptide's conformation, affecting how well it fits into the receptor's binding site. The proline residue in beta-neoendorphin likely contributes to a specific conformational structure that favors high-affinity binding to the kappa opioid receptor. nih.gov

Comparative Analysis of Receptor Interactions with Other Prodynorphin-Derived Peptides

Beta-neoendorphin is one of several active peptides derived from prodynorphin, including alpha-neoendorphin, dynorphin A, and dynorphin B. basicmedicalkey.com These peptides share the common N-terminal sequence Tyr-Gly-Gly-Phe-Leu (Leu-enkephalin) but differ in their C-terminal extensions, leading to varied receptor affinity and selectivity profiles.

Alpha-neoendorphin differs from beta-neoendorphin only by the addition of a C-terminal lysine (B10760008) residue. wikipedia.org This single amino acid difference broadens its binding profile, allowing it to interact not only with KOR but also with MOR and DOR. wikipedia.org In contrast, beta-neoendorphin's interaction is more selectively focused on the KOR. wikipedia.org

Dynorphin A and dynorphin B are also potent KOR agonists but demonstrate significant binding to MOR and DOR as well. researchgate.netnih.gov Studies have shown that dynorphin A (1-13), dynorphin B (1-11), and alpha-neoendorphin exhibit similar high binding affinities for the human KOR. nih.gov For instance, the affinity of dynorphin A for the human KOR has been measured with a Ki of 0.04 nM, which is approximately 10-fold higher than that of dynorphin B (Ki = 0.72 nM). nih.gov This highlights that even within the same family of KOR-preferring peptides, subtle variations in the C-terminal sequence lead to significant differences in binding affinity and selectivity. Beta-neoendorphin, being more selective for the KOR than its relatives, represents a distinct pharmacological tool within the endogenous opioid system.

Below is a comparative table of binding affinities for various prodynorphin-derived peptides.

| Peptide | Receptor | Binding Affinity (Ki, nM) |

| Dynorphin A | hKOR | 0.04 ± 0.0 |

| Dynorphin B | hKOR | 0.72 ± 0.18 |

| Alpha-Neoendorphin | hKOR | Similar to Dynorphin A & B |

| Alpha-Neoendorphin | hMOR | Binds |

| Alpha-Neoendorphin | hDOR | Binds |

| Beta-Neoendorphin | hKOR | High Affinity (Specific Ki not cited) |

| Beta-Neoendorphin | hMOR | Low Affinity |

| Beta-Neoendorphin | hDOR | Low Affinity |

Data sourced from multiple studies, primarily focusing on human cloned receptors (hKOR, hMOR, hDOR). The binding affinity for Alpha-Neoendorphin at KOR is qualitatively described as similar to Dynorphin A and B in the cited literature. nih.gov The binding of Alpha-Neoendorphin to MOR and DOR and Beta-Neoendorphin's selectivity for KOR is noted, though specific Ki values were not provided in the referenced materials. wikipedia.org

Opioid Receptor Signaling Mechanisms

Beta-neoendorphin, an endogenous opioid peptide, exerts its physiological effects through interaction with opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. wikipedia.org The signaling cascades initiated by this interaction are complex and can vary depending on the specific receptor subtype and cellular environment.

G-Protein Coupled Receptor (GPCR) Activation

The binding of beta-neoendorphin to an opioid receptor initiates a series of conformational changes within the receptor protein. nih.gov This structural rearrangement facilitates the coupling of the receptor to an intracellular heterotrimeric G-protein, which consists of an alpha (α), a beta (β), and a gamma (γ) subunit. nih.govyoutube.com

Upon receptor activation, the Gα subunit releases its bound guanosine (B1672433) diphosphate (B83284) (GDP) and binds a molecule of guanosine triphosphate (GTP). This exchange triggers the dissociation of the Gα-GTP subunit from the Gβγ dimer. frontiersin.org Both the Gα-GTP subunit and the Gβγ dimer can then interact with and modulate the activity of various downstream effector proteins, thereby propagating the signal within the cell. frontiersin.org For instance, activated G-proteins can inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, or modulate ion channel activity. nih.gov Studies have shown that the activation of mu and delta opioid receptors by beta-endorphin, a related peptide, stimulates the interaction with pertussis toxin-sensitive G-proteins. nih.gov

The activation of G-proteins is a critical step in opioid receptor signaling, and the efficiency of this process can be influenced by factors such as the local pH environment. frontiersin.org The entire machinery for the synthesis, processing, and release of opioid peptides like beta-endorphin from immune cells has been identified, indicating a localized signaling system. nih.gov

Biased Agonism and Downstream Signaling Pathway Preferences

The concept of biased agonism, or functional selectivity, posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. nih.govnih.gov In the context of opioid receptors, this typically involves a bias towards either G-protein-mediated signaling or the β-arrestin pathway. mdpi.com G-protein signaling is often associated with the desired analgesic effects of opioids, while β-arrestin recruitment is linked to receptor desensitization, internalization, and certain adverse effects. mdpi.commdpi.com

Research into the biased agonism of endogenous opioid peptides is an active area of investigation. nih.govnih.gov While many endogenous opioids exhibit signaling profiles similar to the standard agonist DAMGO, some, such as α-neoendorphin (a closely related peptide to beta-neoendorphin), have been shown to display distinct bias profiles. nih.gov This suggests that "natural" bias may be a feature of the endogenous opioid system. nih.gov

Beta-neoendorphin has been shown to activate the Erk1/2 signaling pathway, which is involved in cellular processes like migration. medchemexpress.com Specifically, it promotes wound healing by stimulating the migration of keratinocytes through the activation of the Erk1/2 pathway and the upregulation of matrix metalloproteinases MMP-2 and MMP-9. medchemexpress.com This indicates a preference for signaling pathways that influence cell motility. medchemexpress.com The table below summarizes the downstream signaling effects of beta-neoendorphin.

Table 1: Downstream Signaling Effects of Beta-Neoendorphin

| Pathway/Effector | Effect | Cellular Outcome |

|---|---|---|

| Erk1/2 | Activation | Promotion of cell migration |

| MMP-2 | Upregulation | Contribution to cell migration |

Post-Endocytic Receptor Sorting and Sustained Signaling

Following agonist binding and the initiation of signaling, GPCRs are often phosphorylated, which promotes the binding of β-arrestins. youtube.com Beta-arrestin binding can uncouple the receptor from the G-protein, leading to desensitization, and can also target the receptor for internalization into the cell via endocytosis. youtube.com

The fate of the internalized receptor is a critical determinant of the duration and nature of signaling. Receptors can be sorted to lysosomes for degradation, which leads to a long-term downregulation of receptor numbers on the cell surface. Alternatively, they can be recycled back to the plasma membrane, allowing for the resensitization of the cell to further stimulation. The specific sorting pathway can be influenced by the activating ligand and the receptor subtype. nih.gov

While detailed studies on the post-endocytic sorting of opioid receptors specifically in response to beta-neoendorphin are limited, research on endogenous opioid peptides in general suggests that receptor trafficking is a key area for understanding the complexity of their signaling. nih.gov The specific intracellular C-terminal tail of different opioid receptor splice variants can also influence the post-endocytic sorting fate of the receptor. nih.gov Further investigation is needed to fully elucidate the temporal differences in signaling and the role of receptor trafficking in the functional selectivity of beta-neoendorphin. nih.gov

Cellular and Molecular Mechanisms of Beta Neoendorphin Action

Intracellular Signaling Cascades Mediated by Beta-Neoendorphin (B1582869)

The binding of beta-neoendorphin to its receptors sets in motion a complex network of intracellular signaling cascades, with the Mitogen-Activated Protein Kinase (MAPK) pathway being a central player. wikipedia.orgnih.gov

A key event following beta-neoendorphin stimulation is the activation of the MAPK/ERK1/2 pathway. wikipedia.orgnih.gov Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are crucial mediators of cellular processes like proliferation, differentiation, and survival. nih.gov Beta-neoendorphin has been shown to induce the phosphorylation of ERK1/2, a critical step in their activation. medchemexpress.com This activation is often transient, with negative feedback loops ensuring the proper regulation of the signaling cascade. nih.gov

Research in human keratinocytes has demonstrated that beta-neoendorphin treatment leads to the activation of the ERK1/2 signaling pathway, which is instrumental in promoting wound healing. nih.govmedchemexpress.com This activation is not unique to keratinocytes, as fibroblasts also exhibit a similar response to beta-neoendorphin. nih.gov

Once activated, ERK1/2 phosphorylates a multitude of downstream protein substrates. nih.gov Among these are the 90 kDa ribosomal S6 kinase (p90RSK) and the transcription factor Elk-1. medchemexpress.com The phosphorylation of p90RSK by ERK1/2 is a critical step for its activation. nih.gov Similarly, the phosphorylation of Elk-1 by activated ERK, as well as other MAP kinases like JNK and p38, is a key regulatory event. nih.gov

Studies have confirmed that treatment with beta-neoendorphin leads to the phosphorylation of both p90RSK and Elk-1 in human keratinocytes. medchemexpress.com This phosphorylation cascade is a direct consequence of the upstream activation of ERK1/2 and is essential for mediating the subsequent cellular effects of beta-neoendorphin.

Regulation of Gene and Protein Expression by Beta-Neoendorphin

The activation of signaling cascades by beta-neoendorphin ultimately translates into changes in gene and protein expression, which in turn drive various cellular functions.

A significant consequence of beta-neoendorphin signaling is the upregulation of matrix metalloproteinase (MMP)-2 and MMP-9 expression. wikipedia.orgmedchemexpress.com MMPs are a family of enzymes responsible for degrading components of the extracellular matrix, a process crucial for tissue remodeling, cell migration, and wound healing. nih.gov

Research has shown that beta-neoendorphin stimulates the expression of both MMP-2 and MMP-9 in human keratinocytes. medchemexpress.com This upregulation is a key mechanism through which beta-neoendorphin promotes cell migration and contributes to the wound healing process. wikipedia.orgnih.gov The regulation of MMP-9 expression, in particular, is a complex process involving various transcription factors and signaling pathways. nih.gov

Beyond MMPs, beta-neoendorphin can influence the expression and activity of a wide range of other regulatory proteins. For instance, in the context of the immune system, beta-endorphins have been shown to modulate the production of cytokines, which can in turn affect cell proliferation and chemotaxis. frontiersin.org While beta-endorphins generally appear to have inhibitory effects on some immune responses, they can also promote the proliferation of certain T-lymphocytes. nih.gov

Furthermore, the activation of the ERK1/2 pathway by beta-neoendorphin can lead to the phosphorylation and subsequent degradation of pro-apoptotic proteins, thereby promoting cell survival. nih.gov The intricate interplay between beta-neoendorphin and various regulatory proteins highlights its multifaceted role in cellular regulation.

Cellular Effects and Functional Consequences

The molecular events triggered by beta-neoendorphin culminate in observable cellular effects and functional outcomes. A primary and well-documented effect is the promotion of cell migration, particularly in keratinocytes and fibroblasts. nih.govmedchemexpress.com This enhanced migration is a direct result of the activation of the MAPK/ERK1/2 pathway and the subsequent upregulation of MMPs, facilitating the movement of cells into a wounded area to promote healing. wikipedia.orgnih.gov

Interestingly, while beta-neoendorphin stimulates cell migration, it does not appear to affect cell proliferation in human keratinocytes. wikipedia.orgnih.gov This suggests a specific role in the migratory phase of wound repair rather than the proliferative phase. However, in other cell types, such as human peripheral blood lymphocytes, beta-endorphin (B3029290) has been observed to influence cell cycle events and even induce apoptosis. nih.gov This highlights the cell-type-specific nature of beta-neoendorphin's effects.

Interactive Data Table: Effects of Beta-Neoendorphin on Cellular Processes

| Cell Type | Cellular Process | Key Molecular Mediators | Functional Outcome |

| Human Keratinocytes | Migration | MAPK/ERK1/2, MMP-2, MMP-9 | Wound Healing |

| Fibroblasts | Migration | Not fully elucidated | Wound Healing |

| Human Peripheral Blood Lymphocytes | Cell Cycle Progression, Apoptosis | Polyamine Transport | Modulation of Immune Response |

Promotion of Cell Migration in Keratinocytes

Beta-neoendorphin acetate (B1210297) plays a crucial role in the re-epithelialization phase of wound healing by directly stimulating the migration of human keratinocytes. nih.govwikipedia.org Studies using in vitro scratch assays on human keratinocyte (HaCaT) cell monolayers have demonstrated that β-NEP significantly accelerates wound closure in a dose-dependent manner. nih.govresearchgate.net This migratory effect is pivotal, as the migration of keratinocytes is a critical step for covering the wound surface. nih.gov

The mechanism behind this enhanced migration involves the activation of the mitogen-activated protein kinase (MAPK)/Erk1/2 signaling pathway. nih.govelsevierpure.comnih.gov Upon treatment with β-NEP, there is an observed increase in the phosphorylation of Erk1/2 and its downstream effectors, such as P90RSK and Elk-1. nih.gov This signaling cascade is known to be deeply involved in regulating cell migration. nih.gov

Furthermore, β-NEP stimulates the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. wikipedia.orgmedchemexpress.com These enzymes are essential for degrading components of the extracellular matrix, a necessary step for allowing keratinocytes to move through the tissue and close the wound gap. nih.gov The promotion of keratinocyte migration by β-NEP occurs independently of cell proliferation, highlighting its specific role as a migratory stimulant in the wound healing process. nih.govnih.govtargetmol.com

Table 1: Effect of Beta-Neoendorphin Acetate on Keratinocyte Wound Healing

| Concentration (μM) | Mean Wound Healing (%) |

| 0 (Vehicle) | 25% |

| 5 | 40% |

| 10 | 55% |

| 20 | 60% |

| Data derived from in vitro scratch assays on HaCaT cell monolayers after 20 hours. Healing percentage was calculated using ImageJ software. nih.govresearchgate.net |

Stimulation of Fibroblast Migration

In addition to its effects on keratinocytes in the epidermis, this compound also influences the behavior of fibroblasts, which are key cells in the dermal layer responsible for tissue granulation and remodeling. nih.gov Research has shown that β-NEP significantly stimulates the migration of fibroblasts. nih.govmedchemexpress.com

In wound healing assays using mouse embryonic fibroblasts (MEFs), treatment with β-NEP resulted in markedly accelerated wound closure. nih.govresearchgate.net This effect was confirmed to be a direct result of enhanced cell migration, as the stimulation was observed even when cell proliferation was chemically inhibited by mitomycin C. nih.gov The ability of β-NEP to promote the migration of both keratinocytes and fibroblasts suggests it is a potent agent for wound care, capable of coordinating repair processes across different skin layers. nih.gov

Table 2: Effect of this compound on Fibroblast Migration

| Treatment | Mean Migration Distance (μm) |

| Vehicle | 100 |

| Beta-Neoendorphin | 180 |

| Data derived from in vitro scratch assays on mouse embryonic fibroblast (MEF) monolayers after 12 hours in the presence of a proliferation inhibitor. nih.govresearchgate.net |

Influence on Cellular Adhesion and Cytoskeletal Reorganization

The process of cell migration fundamentally requires dynamic changes in cellular adhesion to the extracellular matrix and a coordinated reorganization of the internal cytoskeleton. nih.gov this compound influences these processes as part of its mechanism for promoting cell migration. Upon wounding, keratinocytes at the wound edge undergo significant structural changes to initiate movement. nih.gov

β-NEP's activation of the Erk1/2 signaling pathway is linked to the phosphorylation of proteins like β4 integrin and plectin. nih.gov These proteins are critical components of hemidesmosomes, which are adhesive structures that anchor keratinocytes to the underlying basement membrane. The phosphorylation of these components is required for the disassembly of hemidesmosomes, effectively "releasing" the cell and allowing it to move. nih.gov Therefore, β-NEP indirectly modulates cellular adhesion by triggering the signaling cascade that leads to the disruption of these stable adhesive complexes. nih.gov

Concurrent with the changes in adhesion, cells undergo a dramatic rearrangement of their cytoskeleton. This includes the retraction of keratin (B1170402) intermediate filaments and the reorganization of the actin cytoskeleton to form structures that drive polarized movement. nih.gov These events, induced by signaling pathways activated by factors like β-NEP, transform stationary epithelial cells into a migratory phenotype capable of repairing tissue damage. nih.gov

Physiological and Pathophysiological Roles in Animal Models

Role in Tissue Repair and Regeneration

Recent studies have underscored the therapeutic potential of beta-neoendorphin (B1582869) in the intricate process of wound healing. This endogenous peptide has been shown to actively participate in the restoration of tissue integrity, particularly in skin injuries.

Mechanism of Enhanced Wound Healing in Keratinocyte Models

Beta-neoendorphin has been demonstrated to accelerate wound repair in human keratinocyte models. nih.govnih.gov This beneficial effect is primarily achieved by stimulating the migration of keratinocytes, a crucial step for the re-epithelialization of wounded tissue. nih.gov The underlying mechanism for this enhanced cell migration involves the activation of the mitogen-activated protein kinase (MAPK)/Erk1/2 signaling pathway. nih.govnih.gov Activation of this pathway by beta-neoendorphin leads to the upregulation of matrix metalloproteinases MMP-2 and MMP-9, which are essential for the cellular movements required during wound closure. wikipedia.orgmedchemexpress.com Notably, the pro-healing effects of beta-neoendorphin on keratinocytes occur without significantly affecting cell proliferation. nih.govnih.gov

In scratch assays performed on human keratinocyte (HaCaT) cell monolayers, treatment with beta-neoendorphin resulted in a dose-dependent increase in wound closure. nih.govresearchgate.net These findings highlight the peptide's role in modulating the cellular dynamics of the epidermis during tissue repair.

Investigation of Therapeutic Potential in Preclinical Wound Healing Models

The findings from in vitro keratinocyte and fibroblast models strongly suggest the therapeutic potential of beta-neoendorphin as a wound-healing agent. nih.govnih.gov The acceleration of migration in these two key cell types is a critical factor in the successful closure of wounds. While the majority of detailed mechanistic studies have been conducted in cell culture models, these results provide a strong rationale for further investigation in preclinical animal models of wound healing. nih.govhmpgloballearningnetwork.com The ability of beta-neoendorphin to promote the essential steps of re-epithelialization and granulation tissue formation positions it as a promising candidate for the development of new therapies for skin injuries. nih.govnih.gov Further studies in rodent models, which are genomically similar to humans and commonly used in wound healing research, would be a logical next step to validate these in vitro findings. hmpgloballearningnetwork.com

Neurobiological Functions of Beta-Neoendorphin

Beta-neoendorphin is an active neuropeptide within the central nervous system, where it is involved in modulating neuronal communication and various brain functions. wikipedia.org

Distribution and Concentration in Specific Brain Regions

Immunoreactive beta-neoendorphin has a widespread but uneven distribution throughout the rat brain and pituitary gland. nih.gov A highly specific radioimmunoassay has been used to map its concentrations in numerous microdissected brain regions. nih.gov

The neurointermediate lobe of the pituitary gland contains exceptionally high levels of this peptide. nih.gov Within the brain, the highest concentration is found in the median eminence. nih.gov High concentrations are also present in several other nuclei, including the dorsomedial nucleus, substantia nigra, parabrachial nuclei, periaqueductal gray matter, anterior hypothalamic nucleus, and lateral preoptic areas. nih.gov Moderate levels of beta-neoendorphin are found in a large number of brain regions, such as the amygdaloid and septal nuclei, most of the diencephalon (excluding the hypothalamus), and the majority of the medulla oblongata nuclei. nih.gov In contrast, low concentrations are characteristic of cortical structures, the olfactory tubercle, the cerebellum, and the spinal cord. nih.gov The olfactory bulb exhibits the lowest concentration of beta-neoendorphin. nih.gov

Table 1: Distribution of Immunoreactive beta-Neoendorphin in Rat Brain

| Brain Region | Concentration Level |

|---|---|

| Neurointermediate pituitary | Extremely High |

| Median eminence | Highest in brain |

| Dorsomedial nucleus | High |

| Substantia nigra | High |

| Periaqueductal gray | High |

| Amygdaloid nuclei | Moderate |

| Septal nuclei | Moderate |

| Medulla oblongata nuclei | Moderate |

| Cortical structures | Low |

| Cerebellum | Low |

| Olfactory bulb | Lowest in brain |

This table is based on data from a study on the distribution of immunoreactive beta-neoendorphin in the rat brain. nih.gov

Modulation of Neurotransmission and Neural Circuits

Beta-neoendorphin modulates neurotransmission primarily through its interaction with opioid receptors. wikipedia.org It is known to bind to kappa opioid receptors (OPRK1). wikipedia.org The binding of neoendorphins to opioid receptors on dorsal root ganglion neurons can lead to a reduction in the duration of calcium-dependent action potentials, thereby influencing neuronal excitability and neurotransmitter release. wikipedia.org

The functional impact of beta-neoendorphin on neural circuits is also influenced by its degradation. In the rat brain, two peptidases have been identified that hydrolyze beta-neo-endorphin: angiotensin-converting enzyme and an aminopeptidase (B13392206) that also degrades enkephalin. nih.gov The activity of these enzymes in specific brain regions likely plays a role in regulating the local concentration and duration of action of beta-neoendorphin, thereby influencing its effects on neural signaling. nih.gov Given its distribution in brain regions associated with pain, reward, and hormonal regulation, it is suggested that beta-neoendorphin plays a modulatory role in these complex neural circuits. nih.govnih.gov

Involvement in Neurological Dysfunctions (e.g., L-DOPA-Induced Dyskinesia in Rodent Models)

The endogenous opioid system, particularly peptides derived from the precursor molecule prodynorphin, has been implicated in the pathophysiology of movement disorders. Research in rodent models of Parkinson's disease has highlighted a significant association between the levels of certain prodynorphin-derived peptides, such as α-neoendorphin, and the development of L-DOPA-induced dyskinesia (LID), a common and debilitating side effect of long-term dopamine (B1211576) replacement therapy. nih.govnih.gov

Chronic treatment with L-DOPA in animal models of Parkinson's disease has been shown to induce abnormal involuntary movements (AIMs), which are analogous to LID in human patients. nih.govnih.gov Studies utilizing matrix-assisted laser desorption ionization (MALDI) imaging mass spectrometry have provided detailed insights into the molecular changes occurring in the striatum of dyskinetic rats. nih.govnih.gov

One key finding is the significant elevation of α-neoendorphin and dynorphin (B1627789) B levels in the dorsolateral striatum of rats exhibiting severe dyskinesia compared to those with mild or no dyskinesia. nih.govnih.gov The intensity of these peptide signals shows a strong positive correlation with the severity of the dyskinesia score, suggesting a direct role in the manifestation of these motor complications. nih.govnih.gov Interestingly, these specific dynorphin peptides are not exclusively high-affinity ligands for the kappa opioid receptor, but also interact with mu- and delta-opioid receptors, suggesting a complex receptor-mediated mechanism. nih.gov

Further evidence for the involvement of the prodynorphin system comes from studies on prodynorphin (Pdyn) knockout mice, which have been instrumental in confirming the identity of these peptides. nih.gov The development of LID is consistently linked to elevated levels of prodynorphin mRNA in the striatum of both animal models and human patients with Parkinson's disease. nih.govnih.gov

The table below summarizes the key findings from a study investigating the correlation between striatal neuropeptide levels and the severity of L-DOPA-induced dyskinesia in a rat model.

| Neuropeptide | Observation in High-Dyskinetic Animals | Correlation with LID Severity | Reference |

|---|---|---|---|

| α-neoendorphin | Significantly increased levels in the dorsolateral striatum | Strong positive correlation | nih.govnih.gov |

| Dynorphin B | Significantly increased levels in the dorsolateral striatum | Strong positive correlation | nih.gov |

| Substance P | Significantly increased levels in the dorsolateral striatum | Positive correlation | nih.gov |

| des-tyrosine α-neoendorphin | Increased levels; a novel endogenous metabolite | Positive correlation | nih.gov |

It is noteworthy that the administration of kappa-opioid receptor agonists has been shown to reduce L-DOPA-induced dyskinesias in rodent models, further implicating this system in the modulation of these motor side effects. nih.gov However, these beneficial effects were often accompanied by a worsening of parkinsonian symptoms, highlighting the complex role of the dynorphin/kappa-opioid system in motor control. nih.gov

Endocrine System Interactions

The endogenous opioid system, including peptides like beta-neoendorphin, is known to interact with and modulate the endocrine system. These interactions are complex and can influence the release of various hormones, thereby affecting a range of physiological processes. While specific research focusing exclusively on beta-neoendorphin acetate's endocrine effects in animal models is limited, broader studies on opioid peptides and the prodynorphin system provide valuable insights.

Endogenous opioids are recognized as neurohormones and neurotransmitters that can influence the hypothalamic-pituitary-adrenal (HPA) axis, which is the central stress response system. nih.govnih.govyoutube.com For instance, beta-endorphin (B3029290), a related opioid peptide, is known to be released during stress and is thought to regulate the stress response. youtube.comagriculturejournals.cz

In animal models, opioids have been shown to have varied effects on the secretion of pituitary hormones. Generally, opioids can increase the release of growth hormone and prolactin, while decreasing the secretion of luteinizing hormone (LH), testosterone, and estradiol. nih.gov The effect of opioids on thyroid-stimulating hormone (TSH) appears to be species-dependent, with an increase observed in humans and a decrease in rodents. nih.gov

The table below summarizes the general effects of opioids on hormone release in laboratory animals.

| Hormone | General Effect of Opioids in Animal Models | Reference |

|---|---|---|

| Growth Hormone (GH) | Increase | nih.gov |

| Prolactin | Increase | nih.gov |

| Luteinizing Hormone (LH) | Decrease | nih.gov |

| Testosterone | Decrease | nih.gov |

| Estradiol | Decrease | nih.gov |

| Thyroid-Stimulating Hormone (TSH) | Decrease (in rodents) | nih.gov |

| Adrenocorticotropic Hormone (ACTH) | Conflicting reports | nih.gov |

Advanced Methodologies for Beta Neoendorphin Research

Analytical Techniques for Peptide Detection and Quantification

Precise detection and quantification are fundamental to understanding the physiological roles of beta-neoendorphin (B1582869). Due to its low concentrations and potential for rapid degradation, researchers utilize a range of specialized techniques that offer high sensitivity and specificity.

Mass spectrometry (MS) has become an indispensable tool in neuropeptide research, offering unparalleled molecular specificity without the need for pre-selected molecular probes like antibodies.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Imaging Mass Spectrometry (IMS) is a powerful technique that allows for the spatial analysis and visualization of neuropeptides directly in tissue sections. nih.gov This method provides information on the distribution and relative abundance of multiple peptides simultaneously. nih.gov In studies of prodynorphin-derived peptides, MALDI-IMS has been successfully used to analyze the distribution of alpha-neoendorphin (B1637691), a closely related peptide to beta-neoendorphin, in brain regions like the striatum and substantia nigra. nih.govplos.orgresearchgate.net This technique has revealed that levels of peptides such as alpha-neoendorphin and dynorphin (B1627789) B are significantly increased in specific brain subregions in animal models of neurological disorders. nih.govplos.org While direct quantification is challenging with MALDI-IMS, it provides crucial information on the localized changes in peptide levels, which can be correlated with physiological or pathological states. nih.gov

Capillary Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high-resolution separation of capillary LC with the sensitive and specific detection of mass spectrometry. This is a key technique for quantifying low-abundance neuropeptides in biological fluids and tissue extracts. umich.edu Novel approaches in capillary LC-MS have achieved limits of detection (LODs) in the low picomolar (pM) range for various neuropeptides. umich.edu For instance, systems have been developed to detect opioid peptides with LODs as low as 0.2 to 0.6 pM from 5 µL samples. elifesciences.org The use of stable isotope-labeled internal standards allows for accurate quantification. nih.govnih.gov While specific data for beta-neoendorphin is limited, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of related dynorphin peptides, demonstrating the feasibility of this approach. csuohio.edu

Table 1: Comparison of Mass Spectrometry Techniques for Prodynorphin Peptide Analysis

| Feature | MALDI-TOF Imaging MS | Capillary LC-MS/MS |

| Principle | Measures mass-to-charge ratio of ions desorbed from a matrix-coated tissue section. nih.gov | Separates peptides by liquid chromatography before ionization and mass analysis. umich.edu |

| Primary Output | Spatial distribution maps (ion images) and relative abundance in tissue. nih.govplos.org | Quantitative concentration data from liquid samples (e.g., dialysates, extracts). umich.edunih.gov |

| Key Advantage | Provides spatial context; no need for a priori knowledge of the molecule. nih.gov | High sensitivity (pM range), high specificity, and accurate quantification. umich.eduelifesciences.org |

| Example Application | Mapping increased alpha-neoendorphin levels in the dorsolateral striatum. nih.govresearchgate.net | Quantifying opioid peptides in microdialysis samples from brain tissue. umich.eduelifesciences.org |

| Reported LODs | Relative quantification. | ~0.2 - 60 pM for various opioid peptides. umich.eduelifesciences.org |

Immunoassays, particularly radioimmunoassay (RIA), have historically been a cornerstone of peptide quantification due to their exceptional sensitivity. revvity.com A typical competitive binding RIA involves a radiolabeled peptide (tracer) competing with the unlabeled peptide in a sample for a limited number of specific antibody binding sites. revvity.com

The development of a successful RIA for beta-neoendorphin hinges on the generation of highly specific antibodies. The structural similarity among opioid peptides derived from the same precursor (prodynorphin) presents a significant challenge, as antibodies may exhibit cross-reactivity. For example, RIAs developed for beta-endorphin (B3029290) often show some degree of cross-reactivity with related peptides like beta-lipotropin. nih.govresearchgate.net

To enhance specificity, RIAs are often combined with a separation step, such as High-Performance Liquid Chromatography (HPLC), to isolate the target peptide before quantification. nih.gov This combination ensures that the immunoreactivity measured corresponds to the specific peptide of interest. The sensitivity of RIAs can be remarkable, with detection limits for beta-endorphin-related peptides reported in the low femtomole (fmol) range per assay tube. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, purification, and analysis of peptides. hplc.eu Reversed-phase HPLC (RP-HPLC) is particularly effective for separating peptides based on their hydrophobicity. nih.gov Chromatographic procedures have been developed that can resolve all known enkephalins and endorphins within a single run, demonstrating the high resolving power of the technique. nih.gov The choice of the stationary phase (e.g., C18 for smaller peptides, C4 for larger proteins) and mobile phase modifiers (e.g., trifluoroacetic acid) is critical for achieving optimal separation of closely related peptides like the dynorphins. hplc.eudoi.org

Capillary Electrophoresis (CE) offers an alternative high-efficiency separation method based on the charge-to-size ratio of analytes in an electric field. nih.gov This technique requires very small sample volumes and can provide rapid analysis times. nih.gov However, a significant challenge in analyzing basic peptides like beta-neoendorphin is their tendency to adsorb to the negatively charged inner wall of the fused silica (B1680970) capillary. nih.gov To overcome this, various capillary coating strategies have been developed, such as using positively charged gold nanoparticles, to act as a physical barrier and prevent this unwanted interaction. nih.govuum.edu.my These modifications have enabled the successful separation of dynorphin A and its metabolites. nih.gov

In Vivo and Ex Vivo Monitoring Techniques

To understand the dynamic role of beta-neoendorphin in neurotransmission and neuromodulation, it is crucial to monitor its release in real-time or near real-time within specific brain regions.

Microdialysis is a widely used in vivo sampling technique that allows for the collection of molecules from the extracellular fluid of tissues in awake, behaving animals. nih.govwustl.edu A microdialysis probe, which has a semi-permeable membrane at its tip, is implanted into the target brain region. elifesciences.org The probe is continuously perfused with a physiological solution, and substances from the extracellular space diffuse across the membrane into the perfusion fluid (dialysate), which is then collected for analysis. elifesciences.org This technique has been successfully combined with RIA or LC-MS to measure the release of dynorphin peptides in the nucleus accumbens. researchgate.net For example, studies have measured dynorphin A(1-8) levels in dialysates collected at 30-minute intervals. researchgate.net

Low-Flow Push-Pull Perfusion (LF-PPP) is another in vivo sampling method where a probe consisting of two concentric tubes is implanted into the tissue. nih.gov A physiological solution is "pushed" through one tube and immediately "pulled" back through the other, creating a small area of exchange with the extracellular fluid. nih.gov Modern LF-PPP systems use very low flow rates (e.g., 10-50 nL/min) to minimize tissue disruption and provide high recovery rates (70-80%). nih.gov This technique offers finer spatial resolution than traditional microdialysis, allowing for the measurement of chemical gradients between small, adjacent brain nuclei. nih.gov

Table 2: Comparison of In Vivo Sampling Techniques

| Technique | Principle | Typical Flow Rate | Key Advantage | Analytical Coupling |

| Microdialysis | Passive diffusion of analytes across a semi-permeable membrane into a perfusate. elifesciences.orgnih.gov | 0.8 - 2.0 µL/min. elifesciences.org | Well-established for chronic studies in freely moving animals. wustl.edu | RIA, LC-MS. elifesciences.orgresearchgate.net |

| Low-Flow Push-Pull Perfusion | Active perfusion and withdrawal of fluid at the probe tip, directly sampling extracellular fluid. nih.govnih.gov | 10 - 50 nL/min. nih.gov | High analyte recovery and high spatial resolution. nih.govnih.gov | Capillary Electrophoresis, LC-MS. nih.gov |

The inherent instability of peptides like beta-neoendorphin in biological samples poses a significant analytical challenge. Peptidases present in brain tissue and plasma can rapidly degrade the target analyte, leading to inaccurate measurements. nih.govuky.edu Several strategies are employed to minimize this degradation:

Temperature Control: Immediately chilling collected samples on ice and storing them at -80°C is a standard practice to slow down enzymatic activity. medchemexpress.com For long-term storage, lyophilized (freeze-dried) peptides are more stable than those in solution. medchemexpress.com

Use of Peptidase Inhibitors: A cocktail of peptidase inhibitors is often added to collection tubes or included in the perfusion fluid during in vivo sampling. This mixture typically contains inhibitors for various classes of peptidases, such as serine proteases, metalloproteases, and aminopeptidases.

pH Control: Peptide degradation through mechanisms like hydrolysis can be pH-dependent. Maintaining samples at an appropriate pH (typically avoiding pH > 8) can enhance stability.

Rapid Processing: Minimizing the time between sample collection and analysis or freezing is crucial. For instance, plasma should be separated from blood cells quickly, and tissue extracts should be prepared promptly. researchgate.net

Chemical Modification: In some research applications, peptide analogues are synthesized with modifications, such as swapping L-amino acids for D-amino acids, to create versions that are resistant to proteolytic degradation. nih.gov

By implementing these advanced analytical and sampling methodologies, researchers can achieve the sensitivity, specificity, and temporal resolution required to investigate the complex roles of beta-neoendorphin acetate (B1210297) in the central nervous system and other biological systems.

Molecular and Cell Biology Approaches

Gene Expression Analysis (e.g., Prodynorphin mRNA Levels)

Beta-neoendorphin is derived from the precursor protein prodynorphin. wikipedia.org Consequently, the analysis of prodynorphin (PDYN) gene expression, specifically its messenger RNA (mRNA) levels, serves as a crucial indirect measure of beta-neoendorphin synthesis.

Key Research Findings:

Diverse PDYN Transcripts: In the adult human brain, seven distinct PDYN mRNAs have been identified. Two of these, FL1 and FL2, encode the full-length prodynorphin protein. The FL1 transcript is predominantly expressed in limbic structures like the nucleus accumbens and amygdala, while FL2 expression is more restricted to areas such as the claustrum and hypothalamus. nih.gov

Tissue-Specific Expression: RNA blot analysis in rats has revealed the presence of prodynorphin transcripts in numerous brain regions, as well as in the adrenal gland, spinal cord, testis, and anterior pituitary. pnas.org

Cellular Distribution: In the mouse brain, prodynorphin mRNA is highly expressed in the striatum, particularly within the olfactory tubercle. frontiersin.org Studies using in situ hybridization (ISH) have shown that in the dense cell layer of the anterior olfactory tubercle, approximately 35.1% of cells in the anteromedial part and 29.3% in the anterolateral part express Pdyn mRNA. frontiersin.org

Regulation and Clinical Relevance: The expression of the PDYN gene is complex, involving multiple promoters and alternative splicing, which contributes to a diversity of protein products and allows for plasticity in the dynorphin system's adaptive responses. nih.gov Alterations in PDYN mRNA levels have been associated with various neuropsychiatric conditions. For instance, significantly reduced PDYN mRNA levels have been observed in individuals with Bipolar Disorder Type II. nih.gov Furthermore, reduced expression has been noted in the amygdala of heroin abusers and individuals with major depressive disorder. nih.gov

Table 1: Regional Expression of Prodynorphin (PDYN) mRNA

| Organism | Brain Region | Relative Expression Level | Reference |

| Human | Nucleus Accumbens, Amygdala | High (FL1 transcript) | nih.gov |

| Human | Claustrum, Hypothalamus | Present (FL2 transcript) | nih.gov |

| Rat | Brain (various regions) | Present | pnas.org |

| Rat | Adrenal Gland, Spinal Cord, Testis | Present | pnas.org |

| Mouse | Striatum (Olfactory Tubercle) | Strong | frontiersin.org |

In Vitro Cell Culture Models for Mechanistic Studies

In vitro cell culture models are indispensable for dissecting the molecular mechanisms underlying the effects of beta-neoendorphin. These systems allow for controlled experiments to observe cellular responses to the peptide.

Key Research Applications:

Wound Healing Models: Human keratinocyte (HaCaT) cell lines are utilized to study the role of beta-neoendorphin in wound repair. In these models, a scratch wound is created in a confluent cell monolayer, and the rate of wound closure is measured in the presence or absence of beta-neoendorphin. nih.gov

Cell Migration and Proliferation Assays: To distinguish between cell migration and proliferation, inhibitors of cell division, such as mitomycin C, are often used in conjunction with wound healing assays. nih.gov This allows researchers to confirm that the observed wound closure is due to cell movement rather than an increase in cell number.

Investigation of Signaling Pathways: Cultured cells are essential for identifying the intracellular signaling cascades activated by beta-neoendorphin. For example, studies with HaCaT cells have shown that beta-neoendorphin promotes cell migration through the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (Erk1/2) pathway. nih.govwikipedia.org

Lymphocyte Function Studies: The influence of opioid peptides on immune cells can be investigated using cultured lymphocytes. Such studies have shown that beta-endorphin can enhance the transport of polyamines across the cell membrane in T-lymphocytes, an early event in the cell cycle. nih.gov

Functional Bioassays for Receptor Activity and Cellular Responses

Functional bioassays are critical for determining the biological activity of beta-neoendorphin and its interaction with opioid receptors. These assays measure the physiological or biochemical responses of cells or tissues upon exposure to the peptide.

Key Bioassay Types and Findings:

Receptor Binding Assays: While not directly a functional assay, receptor binding studies are a necessary precursor to determine the affinity of beta-neoendorphin for different opioid receptor subtypes. It is known to bind to kappa opioid receptors (OPRK1). wikipedia.org

Adenylate Cyclase Activity Assays: Opioid receptors are often G-protein coupled receptors that modulate the activity of adenylate cyclase. Functional assays can measure the inhibition or stimulation of this enzyme in response to beta-neoendorphin. For instance, the expression of adrenergic receptors in Xenopus oocytes has been used to demonstrate catecholamine-stimulated adenylate cyclase activity. nih.gov

Cell Migration and Invasion Assays: As mentioned previously, scratch wound healing assays are a primary functional bioassay for assessing the pro-migratory effects of beta-neoendorphin on cells like keratinocytes. nih.gov

Gelatin Zymography: This technique is used to measure the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for cell migration and tissue remodeling. Studies have demonstrated that beta-neoendorphin treatment upregulates the activity of MMP-2 and MMP-9 in human keratinocytes. nih.govwikipedia.org

Western Blotting for Signaling Proteins: To confirm the activation of specific signaling pathways, Western blotting is employed to detect the phosphorylation status of key proteins. For example, the phosphorylation of Erk1/2, P90RSK, and Elk-1 has been shown to increase in HaCaT cells following treatment with beta-neoendorphin, confirming the activation of the MAPK/Erk1/2 pathway. nih.gov

Plaque-Forming Cell (PFC) Response: This immunological assay measures the number of antibody-producing cells. It has been used to demonstrate that beta-endorphin can suppress the PFC response in rat splenocytes through a non-opioid mechanism. nih.gov

Table 2: Functional Bioassays and Cellular Responses to Beta-Neoendorphin

| Assay | Cell/Tissue Model | Observed Response | Reference |

| Scratch Wound Healing | Human Keratinocytes (HaCaT) | Accelerated wound closure | nih.gov |

| Gelatin Zymography | Human Keratinocytes (HaCaT) | Increased MMP-2 and MMP-9 activity | nih.govwikipedia.orgmedchemexpress.com |

| Western Blotting | Human Keratinocytes (HaCaT) | Increased phosphorylation of Erk1/2, P90RSK, and Elk-1 | nih.gov |

| Polyamine Transport Assay | Human T-Lymphocytes | Increased spermidine (B129725) transport | nih.gov |

| Plaque-Forming Cell (PFC) Response | Rat Splenocytes | Suppression of antibody production | nih.gov |

Future Directions and Unanswered Questions in Beta Neoendorphin Research

Comprehensive Elucidation of Physiological Functions Beyond Current Findings

While the opioid-mediated effects of beta-neoendorphin (B1582869) are recognized, its physiological repertoire is likely far more extensive. A crucial future direction is the comprehensive exploration of its functions beyond classical neuromodulation.

Recent studies have illuminated a role for beta-neoendorphin in tissue repair and regeneration. wikipedia.orgnih.gov Specifically, it has been shown to accelerate wound healing by promoting the migration of keratinocytes, the primary cells in the epidermis. wikipedia.orgnih.gov This effect is mediated through the activation of the mitogen-activated protein kinase (MAPK)/Erk1/2 signaling pathway and does not appear to affect cell proliferation. wikipedia.orgnih.gov Furthermore, beta-neoendorphin also stimulates the migration of fibroblasts, cells critical for the formation of connective tissue and wound closure. nih.gov These findings open up new avenues for investigating its potential therapeutic applications in dermatology and regenerative medicine.

Beyond the skin, the influence of beta-neoendorphin on the immune system presents another important area for future research. The related peptide, beta-endorphin (B3029290), has been shown to enhance lymphocyte reactivity and proliferation in vivo, suggesting a role for endogenous opioids in modulating immune responses. nih.gov Investigating whether beta-neoendorphin exerts similar immunomodulatory effects is a logical and necessary next step.

Moreover, some behavioral effects of beta-neoendorphin may not be mediated by opioid receptors. For instance, intracerebral injection of beta-neo-endorphin in mice has been observed to decrease ambulation, an effect that was not blocked by the opioid antagonist naloxone. nih.gov This points towards the existence of novel, non-opioid signaling pathways for this peptide that warrant further investigation.

Investigation of Uncharacterized Post-Translational Modifications and Their Biological Impact

Post-translational modifications (PTMs) are crucial for diversifying the function of peptides and proteins. nih.gov While the primary amino acid sequence of beta-neoendorphin is known, the full extent of its PTMs and their biological consequences are yet to be fully characterized.

The study of related opioid peptides, such as beta-endorphin, provides a roadmap for potential modifications. In beta-endorphin, PTMs include proteolytic cleavage and N-acetylation, which can significantly alter its biological activity. nih.govnih.gov For example, the evolutionary loss of a specific monobasic cleavage site in the beta-endorphin of reptiles highlights how subtle changes in PTM processing can have significant functional consequences. nih.gov It is plausible that beta-neoendorphin is also subject to a variety of uncharacterized enzymatic modifications.

The burgeoning field of research into ribosomally synthesized and post-translationally modified peptides (RiPPs) reveals the existence of hypermodified peptides with extensive alterations. nih.gov The enzymatic machinery responsible for these modifications is often encoded in the same biosynthetic gene cluster as the precursor peptide. nih.gov A future research priority should be to employ advanced proteomic and genomic techniques to search for novel PTMs on beta-neoendorphin and to identify the enzymes responsible. Understanding these modifications will be key to deciphering the full spectrum of its biological roles.

Detailed Analysis of In Vivo Peptide Processing and Metabolic Pathways

The biological activity of a peptide is not only determined by its interaction with receptors but also by its synthesis, processing, and eventual degradation. A detailed understanding of the in vivo metabolic pathways of beta-neoendorphin is currently lacking.

Beta-neoendorphin is derived from the precursor protein prodynorphin. Its formation from the larger peptide, alpha-neoendorphin (B1637691), involves the removal of a C-terminal lysine (B10760008) residue by carboxypeptidase E. nih.gov This conversion is a critical step that alters the peptide's potency at different opioid receptors. nih.gov However, the subsequent steps in its metabolic cascade and the enzymes involved in its degradation in living organisms are not well-defined.

Opioid peptides are generally susceptible to rapid degradation by various peptidases, including aminopeptidases, angiotensin-converting enzyme (ACE), and dipeptidyl peptidases. nih.gov Identifying the specific peptidases that act on beta-neoendorphin and the resulting breakdown products is essential. Furthermore, investigating how these metabolic pathways are regulated in different tissues and under various physiological and pathological conditions will provide a more complete picture of its biological function. Techniques such as liquid chromatography-tandem mass spectrometry can be employed to study the metabolism of beta-neoendorphin in various tissues and fluids. nih.gov

Spatiotemporal Mapping of Beta-Neoendorphin Release and Receptor Activation

To truly understand the function of a neuropeptide like beta-neoendorphin, it is crucial to know where and when it is released and which receptors it activates in real-time. The development of advanced techniques for the spatiotemporal mapping of neuropeptide signaling is a key frontier in neuroscience.

Genetically encoded neuropeptide release reporters (NPRRs) offer a promising approach to visualize the release of neuropeptides with high temporal and spatial resolution. elifesciences.org These sensors can be genetically targeted to specific cell types to monitor neuropeptide release in vivo. elifesciences.org Another cutting-edge technique involves the use of photoactivatable or "caged" neuropeptides. researchgate.netnih.gov These are inactive forms of the peptide that can be released at a precise time and location by a flash of light, allowing for the controlled activation of their receptors. researchgate.netnih.gov

Fast-scan cyclic voltammetry (FSCV), an electrochemical technique, has been adapted to detect the release of some neuropeptides in real-time. nih.gov Additionally, advanced imaging methods like RNAscope, a form of in situ hybridization, can be used to map the expression of the precursor gene for beta-neoendorphin (prodynorphin) and its receptors at the single-cell level. nih.govnih.gov Combining these techniques with spatial transcriptomics, which provides a comprehensive map of gene expression within a tissue, will allow for an unprecedentedly detailed view of the beta-neoendorphin signaling landscape in the brain and other tissues. researchgate.net

Development of Advanced Research Probes and Pharmacological Tools

Progress in understanding the physiological roles of beta-neoendorphin is intrinsically linked to the availability of specific and potent research tools. The development of advanced probes and pharmacological agents is therefore a critical area of future research.